molecular formula C11H20FNO3 B14706104 ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate CAS No. 18283-07-3

ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate

Cat. No.: B14706104
CAS No.: 18283-07-3
M. Wt: 233.28 g/mol
InChI Key: IMLWLQBDQNEKQX-UHFFFAOYSA-N
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Description

Ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate is a synthetic organic compound with a complex structure It is characterized by the presence of an ethoxycarbonimidoyl group, a fluoro substituent, and a methyl group on a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-fluoro-3-methylpentanoate with ethoxycarbonyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluoro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate involves its interaction with specific molecular targets. The ethoxycarbonimidoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro substituent can enhance the compound’s stability and binding affinity to its targets, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(C-ethoxycarbonimidoyl)benzoate
  • Ethyl 4-[5-[4-(C-ethoxycarbonimidoyl)phenoxy]pentoxy]benzenecarboximidate

Uniqueness

Ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate is unique due to the presence of both a fluoro and a methyl group on the pentanoate backbone, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a distinct and valuable molecule for research and industrial applications.

Properties

CAS No.

18283-07-3

Molecular Formula

C11H20FNO3

Molecular Weight

233.28 g/mol

IUPAC Name

ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate

InChI

InChI=1S/C11H20FNO3/c1-5-8(4)11(12,9(13)15-6-2)10(14)16-7-3/h8,13H,5-7H2,1-4H3

InChI Key

IMLWLQBDQNEKQX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=N)OCC)(C(=O)OCC)F

Origin of Product

United States

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